-Bromoaniline-2,3,5,6-D4 is a specifically isotopically labeled version of 4-bromoaniline. The four hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring are replaced with deuterium (D), a stable isotope of hydrogen. This isotopic substitution offers several advantages in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Deuterium has a different spin than hydrogen, leading to a distinct peak in the NMR spectrum compared to protons (hydrogen nuclei). This distinction helps to differentiate overlapping signals from neighboring protons, improving the overall resolution and clarity of the spectrum .
Deuterated solvents, such as deuterated chloroform (CDCl3), are commonly used in NMR experiments. The presence of deuterium in the sample molecule (4-Bromoaniline-2,3,5,6-D4) allows for a lock signal with the deuterated solvent, ensuring spectrum stability and improved signal-to-noise ratio .
-Bromoaniline-2,3,5,6-D4 finds applications in medicinal chemistry and drug discovery research due to its isotopic labeling and the properties of the parent molecule, 4-bromoaniline.
The deuterium label in 4-Bromoaniline-2,3,5,6-D4 allows researchers to track the metabolism of the molecule in living organisms. This is because the labeled molecule can be distinguished from unlabeled metabolites in biological samples using mass spectrometry techniques .
4-Bromoaniline-2,3,5,6-D4 can serve as a starting material for the synthesis of isotopically labeled drug candidates. These deuterated drugs can offer advantages such as improved pharmacokinetic properties, reduced side effects, or the potential for targeted drug delivery .
-Bromoaniline-2,3,5,6-D4 can be used in material science and polymer research due to the functional groups present in the molecule.
The combination of amine and bromine functional groups in 4-Bromoaniline-2,3,5,6-D4 allows for its incorporation into various polymer structures through different chemical reactions. These polymers can possess unique properties depending on the specific functionalities introduced .
Similar to its application in drug discovery, the deuterium label in 4-Bromoaniline-2,3,5,6-D4 can be advantageous when studying polymers using NMR spectroscopy. The distinct signal of the deuterium label helps to elucidate the structure and dynamics of the polymer chains .
4-Bromoaniline-2,3,5,6-D4 is a deuterated derivative of 4-bromoaniline, where four hydrogen atoms in the aniline structure are replaced with deuterium atoms. This substitution alters the physical and chemical properties of the compound, making it particularly useful in various scientific applications, including analytical chemistry and biological studies. The molecular formula of 4-bromoaniline-2,3,5,6-D4 is C6H2D4BrN, and it has a molecular weight of approximately 176.05 g/mol .
4-Bromoaniline-2,3,5,6-D4 itself does not possess a specific mechanism of action. Its primary function lies in serving as a source of isotopically labeled aromatic rings for further transformations. The strategic placement of deuterium atoms allows scientists to track the movement of these specific hydrogens within a molecule during a reaction, providing valuable insights into reaction mechanisms [].
While detailed safety data for 4-bromoaniline-2,3,5,6-D4 is limited, it's generally recommended to handle it with similar precautions as its non-deuterated counterpart (4-bromoaniline) []. Here are some safety considerations:
The synthesis of 4-bromoaniline-2,3,5,6-D4 typically involves the following steps:
4-Bromoaniline-2,3,5,6-D4 has several applications across different fields:
Interaction studies involving 4-bromoaniline-2,3,5,6-D4 focus on its behavior in biological systems and its interactions with other compounds. These studies often utilize techniques such as:
These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 4-bromoaniline-2,3,5,6-D4. Here is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
4-Bromoaniline | C6H6BrN | Non-deuterated version used widely in organic synthesis. |
Aniline | C6H7N | Baseline structure without halogen substitution; more reactive. |
2-Bromoaniline | C6H7BrN | Bromine at ortho position; different reactivity profile. |
4-Iodoaniline | C6H6IN | Iodine substitution affects reactivity and stability differently than bromine. |
3-Bromoaniline | C6H7BrN | Bromine at meta position; alters electronic properties compared to para substitution. |
The incorporation of deuterium in 4-bromoaniline-2,3,5,6-D4 distinguishes it from these similar compounds by enhancing its stability and providing unique analytical advantages.
The bromination of aniline derivatives presents significant challenges due to the highly activating nature of the amino group, which typically leads to multiple substitution products rather than selective monobromination. When aniline undergoes direct bromination with bromine water, the reaction proceeds rapidly to form 2,4,6-tribromoaniline as the major product. This occurs because the lone pair electrons on the nitrogen atom participate in resonance with the aromatic ring, increasing electron density at both ortho and para positions and making these sites highly nucleophilic toward electrophilic bromine species.
The fundamental issue with direct bromination stems from the formation of hydrogen bromide during the reaction, which can protonate the amino group and temporarily deactivate it, but the equilibrium nature of this protonation allows continued substitution reactions. Furthermore, the polar nature of water as a solvent facilitates the heterolytic cleavage of the bromine-bromine bond, generating highly reactive bromine cations that attack multiple positions on the activated aromatic ring.
To achieve selective para-bromination, protection strategies have been developed that temporarily modify the reactivity of the amino group. The most effective approach involves acetylation of the aniline nitrogen using acetic anhydride to form N-acetylaniline. This protection serves multiple purposes: it reduces the electron-donating ability of the nitrogen through resonance with the carbonyl group, provides steric hindrance that blocks ortho positions, and directs bromination preferentially to the para position.
The acetylation protection strategy follows a three-step sequence: initial protection of aniline with acetic anhydride under mild conditions, followed by controlled bromination with bromine in the presence of a base such as pyridine, and finally hydrolysis to remove the acetyl protecting group. This methodology has been demonstrated in laboratory settings with yields of approximately 60-75% for the overall transformation.
Recent advances in bromination methodology have focused on metal-free aerobic oxidative approaches that avoid the use of elemental bromine. These systems utilize hydrobromic acid as the bromine source in combination with nitrate-based ionic liquid catalysts under oxygen atmosphere. The reaction proceeds through in situ generation of bromine species from the oxidation of bromide ions, providing better control over the bromination process and reducing the formation of over-brominated products.
Hydrohalide-mediated bromination represents an important advancement in achieving selectivity during the halogenation of aniline derivatives. The use of hydrobromic acid as both a brominating agent and reaction medium has shown particular promise for controlling substitution patterns while minimizing side reactions. This approach operates through a fundamentally different mechanism compared to direct halogenation with molecular bromine.
In hydrohalide-mediated systems, the bromination proceeds through the formation of electrophilic bromine species generated in situ from the oxidation of bromide ions. When using a 40% aqueous hydrobromic acid solution with oxidizing agents such as nitrate-based ionic liquids, the reaction demonstrates enhanced selectivity toward para-substitution. The aqueous medium plays a crucial role in stabilizing intermediate cation species while providing the optimal environment for controlled electrophilic aromatic substitution.
Research has demonstrated that hydrohalide-mediated bromination can achieve regioselective introduction of bromine at the para position of aniline derivatives with yields ranging from 65-80%. The reaction conditions typically involve temperatures between 0-50°C with controlled addition of the oxidizing agent over periods of 30 minutes to 6 hours. The molar ratio of hydrobromic acid to substrate is optimized in the range of 1:1 to 1.5:1 to minimize over-bromination while ensuring complete conversion.
For para-substituted anilines, the hydrohalide-mediated approach shows excellent chemoselectivity, with bromination occurring preferentially at ortho positions relative to the amino group when the para position is already occupied. This selectivity pattern can be exploited for preparing specific regioisomers required for deuteration studies. The reaction mechanism involves initial protonation equilibria that modulate the reactivity of the aromatic ring, followed by electrophilic attack of in situ generated bromine species.
The optimization of hydrohalide-mediated bromination has revealed that solvent selection plays a critical role in reaction outcome. Water introduced from the hydrobromic acid solution provides superior results compared to additional organic solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate. This observation suggests that the polar protic environment facilitates the formation and stabilization of key intermediates while promoting the desired substitution pathway.
The incorporation of deuterium atoms into aromatic compounds requires sophisticated catalyst systems capable of facilitating hydrogen-deuterium exchange reactions under mild conditions while maintaining high selectivity. Recent developments in this field have focused on heterogeneous iron-based catalysts that can activate deuterium oxide as an economical deuterium source.
Iron-based single-atom catalysts modified with phosphorus have emerged as particularly effective systems for the deuteration of aniline derivatives. These catalysts, designated as iron-phosphorus-carbon systems, demonstrate remarkable activity with iron loadings as low as 0.2 mol% and achieve turnover frequencies of 115 per hour. The phosphorus modification plays a crucial role in activating deuterium oxide molecules, while the iron sites facilitate the hydrogen-deuterium exchange process through reversible carbon-hydrogen bond activation.
The mechanism of deuteration using iron-phosphorus catalysts involves initial activation of deuterium oxide on the catalyst surface, where hydroxyl species coordinate to iron atoms and deuterium atoms interact with phosphorus or carbon sites. Density functional theory calculations have revealed that regioselective deuteration at ortho positions of aniline rings is thermodynamically favored, with ortho-position deuterated intermediates being approximately 0.5 electronvolts more stable than meta-position alternatives.
Palladium-based catalyst systems represent another important class of deuteration catalysts, particularly for late-stage deuteration applications. These systems utilize N,N-bidentate ligands containing N-acylsulfonamide groups that enhance the activity of palladium centers toward carbon-hydrogen activation. The palladium-catalyzed approach enables deuteration using deuterium oxide as the deuterium source under relatively mild conditions, with excellent functional group tolerance.
The development of scalable iron catalysts prepared from cellulose and iron salts has revolutionized the field of deuteration chemistry. These biomass-derived catalysts demonstrate exceptional stability and can be reused multiple times without significant loss of activity. The catalyst preparation involves thermal treatment of cellulose-iron composites at temperatures around 1000°C, creating a nanostructured material with high surface area and optimal iron dispersion.
Catalyst optimization studies have revealed that the presence of hydrogen gas significantly enhances deuteration efficiency by promoting in situ reduction of iron oxide species on the catalyst surface. This reduction process creates metallic iron sites that are highly active for hydrogen-deuterium exchange reactions. The optimal hydrogen pressure is typically maintained between 10-50 bar depending on the specific substrate and reaction conditions.
The development of scalable synthesis routes for 4-Bromoaniline-2,3,5,6-D4 requires careful consideration of process economics, environmental impact, and product quality control. Industrial-scale production must address challenges related to catalyst recovery, solvent recycling, and waste minimization while maintaining high yields and purity standards.
Scalable deuteration processes have been successfully demonstrated using iron-cellulose catalyst systems that enable kilogram-scale synthesis of deuterated aromatic compounds. In one notable example, over 1 kilogram of deuterated products was prepared using the same catalyst batch, with deuterium incorporation levels exceeding 95%. This demonstrates the robustness and reusability of the catalyst system under industrial conditions.
The process engineering aspects of deuteration reactions involve optimization of reactor design to ensure efficient mixing and heat transfer while maintaining controlled atmosphere conditions. Continuous flow reactors have shown particular promise for deuteration applications, allowing for precise control of residence time and temperature profiles. These systems also facilitate the separation of deuterium oxide from reaction products, enabling solvent recovery and recycling.
Catalyst recovery and regeneration represent critical aspects of economical large-scale deuteration processes. Iron-based catalysts can be recovered through magnetic separation techniques, followed by regeneration through controlled hydrogen treatment. The regenerated catalysts maintain their activity for multiple reaction cycles, with typical catalyst lifetimes extending beyond 10 uses without significant performance degradation.
Quality control in scalable synthesis requires robust analytical methods for monitoring deuterium incorporation levels and product purity. Nuclear magnetic resonance spectroscopy provides the primary analytical tool for confirming deuteration patterns and quantifying isotope incorporation. Mass spectrometry techniques complement nuclear magnetic resonance analysis by providing molecular weight confirmation and detecting trace impurities.
Environmental considerations in process design have led to the adoption of green chemistry principles in deuteration synthesis. The use of deuterium oxide as a deuterium source eliminates the need for deuterium gas handling, reducing safety concerns and simplifying reactor design. Additionally, the development of aqueous reaction systems minimizes organic solvent usage and facilitates product isolation through simple extraction procedures.
Process optimization studies have established that reaction temperature, pressure, and catalyst loading represent the most critical parameters for achieving high deuteration efficiency. Typical operating conditions involve temperatures between 80-150°C under hydrogen pressures of 10-50 bar with catalyst loadings of 0.1-0.5 mol% relative to substrate. These conditions provide optimal balance between reaction rate and selectivity while maintaining catalyst stability.
The economic viability of large-scale deuteration processes depends significantly on deuterium oxide costs and catalyst efficiency. Recent improvements in catalyst turnover numbers have reduced the overall process costs by minimizing catalyst consumption per kilogram of product. Furthermore, the development of robust catalyst regeneration procedures has extended catalyst lifetimes, further improving process economics.
Iron-based catalysts have emerged as sustainable alternatives to traditional palladium or platinum systems for H/D exchange. Complexes such as iron-β-diketiminato derivatives enable reversible C(sp²)–H bond activation in aromatic substrates like 4-bromoaniline. For instance, an iron(II) complex (dippBDKFeCH₂TMS) facilitates H/D exchange in benzene-d₆ at room temperature without requiring high-pressure deuterium gas [3]. The mechanism proceeds via:
A comparative analysis of iron catalysts reveals that ligand architecture significantly impacts activity. Replacing 2,6-diisopropylphenyl (1a) with 2,6-dimethylphenyl (1b) substituents enhances deuteration efficiency due to reduced steric hindrance [4]. Table 1 summarizes key catalytic systems and their performance.
Table 1: Iron Catalysts for H/D Exchange in Aromatic Systems
Catalyst | Substrate | D₂ Pressure | Temp (°C) | Deuteration (%) |
---|---|---|---|---|
dippBDKFeCH₂TMS [3] | Benzene-d₆ | 1 atm | 25 | 92 |
Fe-β-diketiminato [4] | Methylphenylsilane | 4 atm | 25 | 97 |
These systems achieve near-quantitative deuterium incorporation while minimizing side reactions, making them ideal for synthesizing 4-Bromoaniline-2,3,5,6-D4 [3] [4].
Positional selectivity in deuteration is governed by electronic and steric factors. In 4-bromoaniline, the electron-donating amino (-NH₂) and electron-withdrawing bromo (-Br) groups direct substitution to specific ring positions. Deuteration at the 2, 3, 5, and 6 positions occurs due to:
Iron catalysts further modulate selectivity through ligand design. For example, bulky β-diketiminato ligands favor deuteration at less sterically hindered positions, while electron-deficient ligands enhance reactivity at electron-rich sites [3]. In 4-bromoaniline-2,3,5,6-D4, this interplay ensures precise deuterium placement, critical for maintaining isotopic purity in analytical applications [4].
Deuteration and hydrogenation pathways often compete under similar catalytic conditions. The dominant pathway depends on:
In the synthesis of 4-Bromoaniline-2,3,5,6-D4, maintaining a D₂-rich environment and using iron(II) catalysts at ≤40°C ensures >95% deuteration yield while minimizing hydrogenated byproducts [3] [4].
Solvent and temperature critically influence deuteration efficiency:
Optimal conditions for 4-Bromoaniline-2,3,5,6-D4 synthesis involve THF as the solvent at 40°C under 4 atm D₂, achieving a balance between rate and catalyst stability [4].